(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
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Overview
Description
The compound “(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including an amino group, a triazolopyrimidine ring, a heptadeuteriopropylsulfanyl group, and a cyclopentane ring with hydroxyethoxy substituents. The presence of deuterium atoms suggests potential use in isotopic labeling studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazolopyrimidine ring, introduction of the heptadeuteriopropylsulfanyl group, and functionalization of the cyclopentane ring. Typical reaction conditions may include:
Formation of the triazolopyrimidine ring: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of the heptadeuteriopropylsulfanyl group: This step may involve nucleophilic substitution reactions using deuterated reagents.
Functionalization of the cyclopentane ring: This could involve selective hydroxylation and etherification reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification techniques: Using methods such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form carbonyl compounds.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Chemistry
Isotopic Labeling: The presence of deuterium atoms makes this compound useful in isotopic labeling studies for tracing reaction pathways.
Biology
Enzyme Inhibition Studies: The triazolopyrimidine ring may interact with specific enzymes, making it a potential inhibitor in biochemical assays.
Medicine
Drug Development: The compound’s unique structure may serve as a lead compound for developing new pharmaceuticals.
Industry
Material Science: The compound’s functional groups may allow it to be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For example:
Enzyme Inhibition: The triazolopyrimidine ring may bind to the active site of an enzyme, blocking its activity.
Isotopic Labeling: The deuterium atoms can be used to trace the compound’s metabolic pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol: A similar compound with slight variations in functional groups.
(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-methoxyethoxy)cyclopentane-1,2-diol: A compound with a methoxyethoxy group instead of a hydroxyethoxy group.
Uniqueness
The presence of deuterium atoms and the specific arrangement of functional groups make this compound unique
Properties
Molecular Formula |
C14H22N6O4S |
---|---|
Molecular Weight |
377.47 g/mol |
IUPAC Name |
(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C14H22N6O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3,(H2,15,16,17)/t7-,8+,10+,11-/m1/s1/i1D3,2D2,5D2 |
InChI Key |
YTYBSYIHUFBLKV-NWVONJBHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)N |
Origin of Product |
United States |
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